molecular formula C24H18N4O6S B11201331 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11201331
M. Wt: 490.5 g/mol
InChI Key: RZICCRQHAMBZLL-UHFFFAOYSA-N
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Description

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that features a unique combination of aromatic rings, heterocycles, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the thieno[3,2-d]pyrimidine core: This involves the condensation of thiophene derivatives with appropriate amines and carbonyl compounds.

    Construction of the 1,2,4-oxadiazole ring: This is typically done through the cyclization of acyl hydrazides with nitriles.

    Final coupling reactions: The various fragments are then coupled together using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over palladium.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of nitro groups would yield amines.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: Can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds include:

    Benzo[d][1,3]dioxole derivatives: Known for their biological activity and use in drug design.

    Thieno[3,2-d]pyrimidine derivatives: Often explored for their potential as kinase inhibitors.

    1,2,4-Oxadiazole derivatives: Widely studied for their antimicrobial and anticancer properties.

The uniqueness of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in the combination of these three distinct moieties, which may confer unique biological and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C24H18N4O6S

Molecular Weight

490.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H18N4O6S/c1-31-17-5-3-2-4-15(17)22-25-20(34-26-22)12-27-16-8-9-35-21(16)23(29)28(24(27)30)11-14-6-7-18-19(10-14)33-13-32-18/h2-10H,11-13H2,1H3

InChI Key

RZICCRQHAMBZLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)SC=C4

Origin of Product

United States

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